molecular formula C21H14ClN5O2S B2516013 3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-49-6

3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2516013
CAS No.: 866811-49-6
M. Wt: 435.89
InChI Key: OOPYHIXBTDXPHU-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C21H14ClN5O2S and its molecular weight is 435.89. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Triazoloquinazolinones and their derivatives are of significant interest due to their potential biological activities. They serve as core structures for synthesizing various bioactive molecules. For instance, novel synthesis methods have been developed for triazolo[4,3-a]quinazolin-5-ones, showcasing innovative routes to create potentially therapeutic agents with antihistaminic properties (Alagarsamy, Shankar, & Murugesan, 2008). Similarly, derivatives of [1,2,4]triazoloquinazolinones have been synthesized for their antimicrobial activities, highlighting the versatility of these compounds in generating new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, triazoloquinazolinone derivatives have been explored for their antihistaminic, antimicrobial, anticancer, and adenosine receptor antagonistic activities. For example, certain triazoloquinazolinones have demonstrated promising H1-antihistaminic activity, offering a basis for developing new antihistaminic drugs with minimal sedative effects (Gobinath, Subramanian, & Alagarsamy, 2015). Additionally, these compounds have shown significant antimicrobial properties, suggesting their utility in treating bacterial and fungal infections (Patel, Patel, & Patel, 2010).

Anticancer Research

Triazoloquinazolinones are also being investigated for their anticancer activity. Derivatives have been tested across various cancer cell lines, revealing potential pathways for developing novel anticancer therapies (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020). Their ability to inhibit tumor cell growth with lower toxicity profiles compared to conventional drugs highlights their potential in cancer treatment.

Adenosine Receptor Antagonism

Research on triazoloquinazoline derivatives extends to their role as adenosine receptor antagonists. These compounds have demonstrated high potency at human A2B and A3 receptor subtypes, indicating their potential in developing treatments for conditions mediated by these receptors, such as inflammatory and cardiovascular diseases (Kim, de Zwart, Chang, Moro, von Frijtag Drabbe Künzel, Melman, IJzerman, & Jacobson, 1998).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2S/c22-14-10-12-16(13-11-14)30(28,29)21-20-24-19(23-15-6-2-1-3-7-15)17-8-4-5-9-18(17)27(20)26-25-21/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPYHIXBTDXPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.